molecular formula C8H11NO B13716429 O-(2,3-dimethylphenyl)hydroxylamine

O-(2,3-dimethylphenyl)hydroxylamine

Cat. No.: B13716429
M. Wt: 137.18 g/mol
InChI Key: ZLBMUKVJPRBWEB-UHFFFAOYSA-N
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Description

O-(2,3-Dimethylphenyl)hydroxylamine is an organic compound with the molecular formula C8H11NO. It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a 2,3-dimethylphenyl group. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

O-(2,3-Dimethylphenyl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethylaniline with hydroxylamine-O-sulfonic acid under acidic conditions. The reaction typically proceeds at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the coupling process of electrodialysis with oxime hydrolysis reaction. This process integrates oxime hydrolysis, hydroxylamine protonation, and separation into a triple-chamber electrodialysis stack, offering excellent mass transfer performance and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

O-(2,3-Dimethylphenyl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

O-(2,3-Dimethylphenyl)hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-(2,3-dimethylphenyl)hydroxylamine involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form covalent bonds with target molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-(2,3-Dimethylphenyl)hydroxylamine is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for specific synthetic applications where other hydroxylamine derivatives may not be suitable .

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

O-(2,3-dimethylphenyl)hydroxylamine

InChI

InChI=1S/C8H11NO/c1-6-4-3-5-8(10-9)7(6)2/h3-5H,9H2,1-2H3

InChI Key

ZLBMUKVJPRBWEB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)ON)C

Origin of Product

United States

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